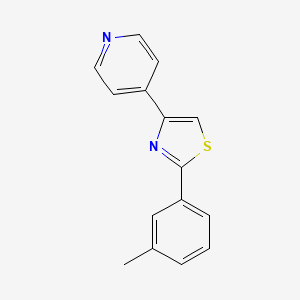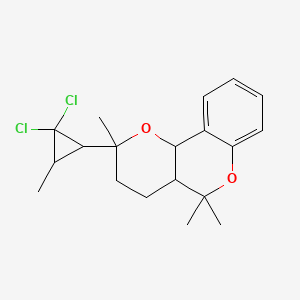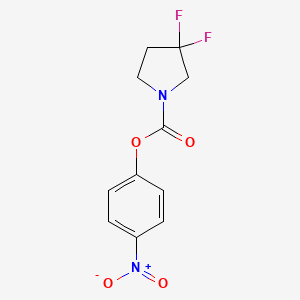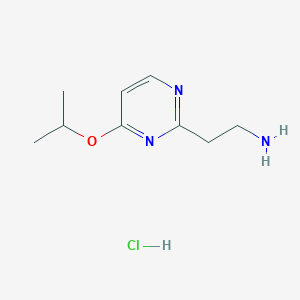
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride typically involves the condensation of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine with aromatic aldehydes and ketones, followed by the reduction of the azomethines formed . The reaction conditions often include the use of acetic acid and propionic acid chlorides to provide the corresponding amides .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Condensation Reactions: With aromatic aldehydes and ketones to form azomethines.
Reduction Reactions: Reduction of azomethines to form secondary amines.
Amidation Reactions: Reaction with acetic acid and propionic acid chlorides to form amides.
Common Reagents and Conditions
Aromatic Aldehydes and Ketones: Used in condensation reactions.
Reducing Agents: Used for the reduction of azomethines.
Acetic Acid and Propionic Acid Chlorides: Used in amidation reactions.
Major Products
The major products formed from these reactions include secondary amines and amides of the tetrahydropyran series .
Applications De Recherche Scientifique
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to exhibit various pharmacological effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes . The exact molecular targets and pathways for this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-Methyl-6-(trifluoroMethyl)pyrimidin-2-yl]ethanamine hydrochloride
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
Uniqueness
2-(4-Isopropoxypyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C9H16ClN3O |
|---|---|
Poids moléculaire |
217.69 g/mol |
Nom IUPAC |
2-(4-propan-2-yloxypyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7(2)13-9-4-6-11-8(12-9)3-5-10;/h4,6-7H,3,5,10H2,1-2H3;1H |
Clé InChI |
PQORHKWMIROMBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=NC(=NC=C1)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


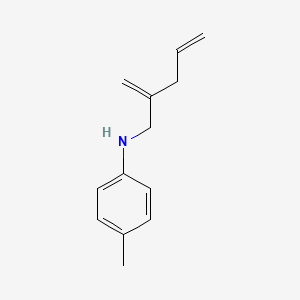
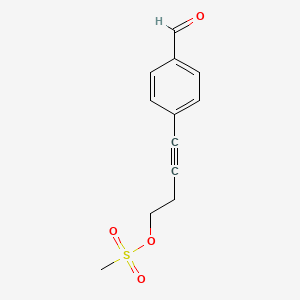
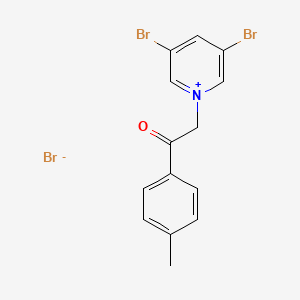

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-methyl-, methyl ester](/img/structure/B12637649.png)
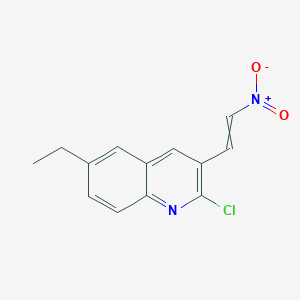

![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-](/img/structure/B12637658.png)


![(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B12637675.png)
